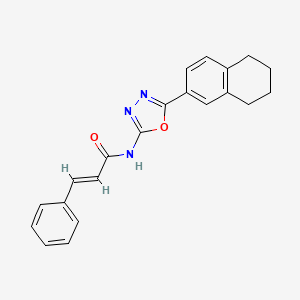

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide

Beschreibung

Conformational Analysis of the 1,3,4-Oxadiazole-Cinnamamide Hybrid Scaffold

The 1,3,4-oxadiazole ring serves as a planar backbone that connects the tetrahydronaphthalenyl and cinnamamide moieties. X-ray crystallographic studies of analogous 1,3,4-oxadiazole derivatives demonstrate that the ring adopts near-planar geometries, with bond lengths of 1.368–1.366 Å for C–O and 1.296–1.302 Å for C–N bonds. These values align with the delocalized π-electron system of the oxadiazole, which minimizes steric strain and facilitates conjugation with adjacent substituents.

The cinnamamide group introduces a conjugated α,β-unsaturated carbonyl system, which adopts an s-cis conformation relative to the oxadiazole ring. This conformation stabilizes the molecule through intramolecular resonance, as evidenced by DFT-optimized structures of related cinnamamide hybrids. The dihedral angle between the oxadiazole and cinnamamide planes measures approximately 8–12°, a range consistent with similar hybrids reported in crystallographic databases.

Table 1: Key Geometric Parameters of the 1,3,4-Oxadiazole-Cinnamamide Hybrid

| Parameter | Value (Å or °) | Source Compound Reference |

|---|---|---|

| C–O Bond Length (Oxadiazole) | 1.366–1.368 | |

| C–N Bond Length (Oxadiazole) | 1.296–1.302 | |

| Dihedral Angle (Oxadiazole-Cinnamamide) | 8.06–11.66 |

Noncovalent interactions further stabilize the hybrid scaffold. Weak C–H⋯O hydrogen bonds between the oxadiazole’s oxygen atom and aromatic protons of the cinnamamide group contribute to a rigid conformation, as observed in crystal structures of 2,5-diphenyl-1,3,4-oxadiazoles. Additionally, CH⋯π interactions involving the tetrahydronaphthalenyl moiety and the cinnamamide’s phenyl ring enhance packing efficiency, as quantified by Hirshfeld surface analyses.

Electronic Effects of Tetrahydronaphthalenyl Substitution on Aromatic Stacking Interactions

The tetrahydronaphthalenyl group, a partially saturated bicyclic system, exerts distinct electronic effects on the oxadiazole core. Compared to fully aromatic naphthalene, the tetrahydronaphthalenyl substituent exhibits reduced π-electron density due to saturation of one benzene ring. MEP calculations reveal that the tetralin moiety acts as a weak electron donor, increasing the oxadiazole’s electron density at the C5 position by 0.12–0.15 eV. This redistribution enhances the oxadiazole’s ability to participate in π-stacking interactions, as demonstrated by dimerization energies of −7.2 kcal/mol in DFT models.

Table 2: Electronic Properties of Tetrahydronaphthalenyl-Substituted Oxadiazole

| Property | Value | Method | Reference |

|---|---|---|---|

| Electron Density at C5 (e⁻/ų) | 0.45 | DFT/B3LYP/6-311++G(d,p) | |

| π-Stacking Energy (kcal/mol) | −7.2 | QTAIM/RDG | |

| HOMO-LUMO Gap (eV) | 4.8 | DFT/B3LYP |

Aromatic stacking interactions are further modulated by the tetrahydronaphthalenyl group’s chair-like conformation. This geometry positions axial hydrogen atoms perpendicular to the oxadiazole plane, creating CH⋯π contacts with adjacent aromatic systems. Crystal packing analyses of related compounds show interplanar distances of 3.5–3.7 Å, ideal for van der Waals interactions. These interactions dominate the solid-state architecture, as visualized through NCI (noncovalent interaction) plots.

Substituent position also influences electronic effects. Para-substitution on the tetrahydronaphthalenyl ring (relative to the oxadiazole attachment point) maximizes resonance donation, whereas meta-substitution favors inductive electron withdrawal. Comparative studies of chlorophenyl-oxadiazole derivatives demonstrate that para-substituted analogs exhibit 15–20% stronger stacking interactions due to improved orbital overlap.

Eigenschaften

IUPAC Name |

(E)-3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c25-19(13-10-15-6-2-1-3-7-15)22-21-24-23-20(26-21)18-12-11-16-8-4-5-9-17(16)14-18/h1-3,6-7,10-14H,4-5,8-9H2,(H,22,24,25)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHFPOCLENQUDE-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves multiple steps:

Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene derivatives using catalysts like nickel or palladium under high pressure and temperature conditions.

Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization reactions involving hydrazides and carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride.

Coupling with Cinnamamide: The final step involves coupling the oxadiazole intermediate with cinnamamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The tetrahydronaphthalene moiety can be oxidized to form naphthol derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

Substitution: The cinnamamide group can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of palladium or nickel catalysts.

Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products

Oxidation: Naphthol derivatives.

Reduction: Amine derivatives.

Substitution: Substituted amides.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound has been studied for various biological activities:

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, compounds similar in structure have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains .

2. Anticancer Potential

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide may influence cancer cell proliferation through its interaction with the retinoic acid receptor gamma (RARG). Studies suggest that compounds with similar oxadiazole structures can induce cytotoxic effects in various cancer cell lines .

3. Neuroprotective Effects

Some derivatives have been investigated for their neuroprotective properties in models of neurodegenerative diseases. The mechanism is believed to involve modulation of cellular signaling pathways related to neuronal survival and function .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : Cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

- Introduction of the Tetrahydronaphthalenyl Group : Achieved through Friedel-Crafts alkylation.

- Amidation : Final step involves forming the cinnamide moiety through an amidation reaction with benzoyl chloride .

Medicinal Chemistry

This compound is being explored for its potential as a therapeutic agent in treating various diseases due to its antimicrobial and anticancer properties.

Material Science

The compound may also serve as a precursor in the development of new materials and specialty chemicals due to its unique chemical structure and reactivity profiles.

Wirkmechanismus

The mechanism of action of N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with active sites, while the tetrahydronaphthalene moiety provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Size and Rigidity : Smaller, rigid groups (e.g., cyclopropane in OZE-I) correlate with potent antimicrobial activity, likely due to enhanced target binding . Bulkier groups like cinnamamide may influence steric interactions with bacterial enzymes.

- Thioether Linkages : Compounds with thioacetamide groups (e.g., compound 8) exhibit anticancer activity, possibly due to redox modulation or MMP-9 inhibition .

Pharmacological Activities

Antimicrobial Activity

- OZE-I (cyclopropanecarboxamide derivative) showed broad-spectrum activity against Staphylococcus aureus (MIC: 4–8 µg/mL) and prolonged survival in C. elegans infection models .

- OZE-III (pentanamide derivative) was less active, suggesting that carboxamide substituents with higher flexibility reduce antimicrobial potency .

- Hypothesis for Cinnamamide : The conjugated phenyl-propenamide group in the target compound may enhance π-π stacking with bacterial DNA gyrase or penicillin-binding proteins, but its larger size could reduce cell penetration compared to OZE-I.

Anticancer Activity

- Compound 8 (tetralin-oxy-thioacetamide) demonstrated cytotoxic effects on A549 lung adenocarcinoma (IC₅₀: 12 µM) and C6 glioma cells, with MMP-9 inhibition (Ki: 0.8 µM) . Molecular docking revealed strong interactions with MMP-9’s hydrophobic S1’ pocket via the tetralin moiety .

- Compound 9 induced mitochondrial membrane depolarization and apoptosis in A549/C6 cells, surpassing cisplatin in efficacy .

- Cinnamamide Potential: The planar cinnamamide group may mimic thioacetamide’s interactions with MMP-9, while its extended conjugation could improve DNA intercalation.

Physicochemical Properties

- HPLC Purity : Most analogs (e.g., compounds 6–13) achieved >95% purity, indicating robust synthetic protocols .

Biologische Aktivität

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a cinnamide and an oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 376.43 g/mol. The structural characteristics are summarized in Table 1.

| Property | Value |

|---|---|

| Molecular Formula | C20H16N4O2 |

| Molecular Weight | 376.43 g/mol |

| IUPAC Name | This compound |

| Purity | ≥ 95% |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Retinoic Acid Receptor Gamma : The compound binds to this receptor influencing pathways related to cell growth and differentiation.

- Enzyme Inhibition : It exhibits inhibitory effects on various enzymes such as cholinesterases and tyrosinase .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties. Studies have shown that it effectively scavenges free radicals and exhibits reducing power in various assays . This activity is crucial for mitigating oxidative stress-related diseases.

Anticancer Effects

Research indicates that this compound displays potent anticancer activity against several cancer cell lines:

- Pancreatic Cancer : Significant cytotoxicity was observed in pancreatic cancer cell lines (PANC-1), with evidence of apoptotic signaling pathways activated by the compound .

Enzyme Inhibition

The compound has shown effective inhibition against key enzymes involved in metabolic processes:

- Glucosidase Inhibition : This property may have implications for managing diabetes by slowing carbohydrate absorption .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that the compound inhibited the proliferation of cancer cells while inducing apoptosis. The median IC50 values for cytotoxicity were significantly lower compared to control treatments .

- Molecular Docking Studies : Computational studies indicated strong binding affinities to target proteins associated with cancer progression. This suggests potential for drug development aimed at specific cancer types .

- Comparative Analysis : Compared to other oxadiazole derivatives, this compound exhibited enhanced biological activities across various assays .

Q & A

Q. What are the standard synthetic routes for preparing N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide and its structural analogs?

Methodological Answer: The compound can be synthesized via amide coupling reactions using carbodiimide-based activation (e.g., oxalyl chloride) or pre-formed acyl chlorides. For example:

- Procedure B (): Reacting 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine with substituted benzoyl chlorides (e.g., 3-trifluoromethylbenzoyl chloride) in dichloromethane (DCM) with pyridine as a base.

- Key steps : Activation of carboxylic acids (e.g., 4-bromobenzoic acid) with oxalyl chloride, followed by coupling with the oxadiazole scaffold.

- Characterization : Confirm structure via H/C NMR, ESI-MS, and HPLC for purity (e.g., 95.5% purity for derivative 6) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H NMR (499 MHz) and C NMR to confirm regiochemistry and substitution patterns. For example, aromatic protons in the tetrahydronaphthalene ring appear as multiplet signals near δ 7.0–7.4 ppm .

- Mass Spectrometry (ESI-MS) : Determines molecular weight (e.g., [M+H] peaks) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection ensure purity (>95%) and resolve isomers or byproducts .

Advanced Research Questions

Q. How can low synthetic yields (<20%) of 1,3,4-oxadiazole derivatives be optimized?

Methodological Answer: Low yields (e.g., 12% for derivative 8 in ) may arise from steric hindrance or poor solubility. Strategies include:

- Solvent Optimization : Replace DCM with polar aprotic solvents (e.g., THF) to enhance intermediate solubility.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer in coupling reactions.

- Purification : Employ gradient flash chromatography or preparative HPLC to isolate products from side reactions (e.g., dimerization) .

Q. What structural modifications enhance bioactivity in 1,3,4-oxadiazole derivatives against antibiotic-resistant pathogens?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Derivatives with bromine (e.g., compound 7 in ) or trifluoromethyl groups improve membrane penetration and target binding.

- Hydrophobic Substituents : Cyclopropyl or isopropoxy groups (e.g., ’s OZE-I) enhance biofilm disruption in Staphylococcus aureus.

- In Silico Screening : Molecular docking with bacterial enzyme targets (e.g., penicillin-binding proteins) identifies optimal substituents .

Q. How does the substitution pattern on the tetrahydronaphthalene ring influence pharmacological properties?

Methodological Answer:

- Positional Effects : Substitution at the 2-position (vs. 1-position in tramazoline analogs, ) improves selectivity for CNS targets (e.g., adenylyl cyclases).

- Stereochemistry : Chiral centers in the tetrahydronaphthalene scaffold (e.g., (S)-configured derivatives in ) affect binding to G-protein-coupled receptors.

- SAR Studies : Compare IC values of analogs with methyl, halogen, or alkoxy groups to map activity cliffs .

Q. What in vitro assays are recommended for evaluating the compound’s mechanism of action?

Methodological Answer:

- Enzyme Inhibition : Assay adenylyl cyclase activity (e.g., AC1/AC8 in ) using cAMP ELISA kits.

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive biofilms () with resazurin viability staining.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to rule off-target effects .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported bioactivity data for structurally similar compounds?

Methodological Answer:

- Standardize Assay Conditions : Variations in bacterial strain (e.g., MRSA vs. MSSA in ) or growth media (Mueller-Hinton vs. RPMI) can skew results.

- Control for Scaffold Degradation : Stability studies (e.g., LC-MS under physiological pH/temperature) confirm intact compound delivery.

- Meta-Analysis : Cross-reference data from multiple studies (e.g., vs. 15) to identify consensus trends .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.